molecular formula C21H26N2O2 B2921221 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide CAS No. 1171727-15-3

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide

Cat. No.: B2921221
CAS No.: 1171727-15-3
M. Wt: 338.451
InChI Key: JSOUSAYNOXRGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide is a synthetic benzamide derivative featuring a tetrahydroquinoline core substituted with a 2-methoxyethyl group at the 1-position and a 3,5-dimethylbenzamide moiety at the 7-position. This compound shares structural similarities with several pharmacologically active analogs, particularly those targeting kinase pathways (e.g., mTOR inhibitors) and metabolic disorders . The tetrahydroquinoline scaffold is notable for its conformational rigidity, which enhances binding affinity to biological targets, while the 2-methoxyethyl substituent may improve solubility and pharmacokinetic properties compared to bulkier alkyl or aromatic groups .

Properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15-11-16(2)13-18(12-15)21(24)22-19-7-6-17-5-4-8-23(9-10-25-3)20(17)14-19/h6-7,11-14H,4-5,8-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOUSAYNOXRGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide typically involves multiple steps. The general approach includes the following:

  • Step 1: Formation of the tetrahydroquinoline ring system. This often involves the reduction of quinoline derivatives using hydrogen in the presence of a metal catalyst.

  • Step 2: Introduction of the 2-methoxyethyl side chain through nucleophilic substitution reactions.

  • Step 3: Formation of the benzamide moiety by reacting the tetrahydroquinoline intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, these reactions are typically optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency. Purification steps often include recrystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides under mild conditions using oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: The benzamide functionality can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

  • Substitution: The methoxyethyl side chain can be subject to nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions Used

  • Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, hydrogen with palladium on carbon.

  • Bases: Triethylamine, sodium hydride.

Major Products Formed from These Reactions

  • Oxidation: Quinoline N-oxides.

  • Reduction: Amino derivatives.

  • Substitution: New substituted quinoline derivatives with altered pharmacological properties.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide has several applications in scientific research:

  • Chemistry: Used as a starting material in the synthesis of other complex organic molecules.

  • Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.

  • Industry: May be used as a precursor or intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets:

  • Molecular Targets: This compound can interact with enzymes and receptors within biological systems, potentially inhibiting or modulating their activity.

  • Pathways Involved: The pathways affected may include signal transduction pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Solubility : The 2-methoxyethyl group in the target compound and Goxalapladib likely enhances water solubility compared to morpholine or piperidine carbonyl groups in compounds 10e and 10f .
  • Biological Targets : While compounds 10e and 10f are confirmed mTOR inhibitors , the target compound’s biological activity remains unconfirmed but may align with kinase modulation due to structural parallels.

Biological Activity

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide is a synthetic organic compound notable for its complex structure and potential biological applications. The compound features a tetrahydroquinoline moiety with a methoxyethyl side chain and a dimethyl-substituted benzamide group. This unique molecular arrangement may confer distinct pharmacological properties that are of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics have exhibited various biological activities, including:

  • Antitumor Activity : Compounds with tetrahydroquinoline structures have been studied for their potential to inhibit cancer cell proliferation. For instance, studies on related compounds have shown effectiveness against lung cancer cell lines (A549, HCC827) using both 2D and 3D culture assays .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

The biological activity of this compound is likely due to its interaction with specific molecular targets within cells. The tetrahydroquinoline core may facilitate binding to DNA or other cellular macromolecules, influencing cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

  • Antitumor Studies : In vitro assays have been conducted to evaluate the cytotoxicity of similar compounds on human lung cancer cell lines. Results indicated that certain derivatives could significantly reduce cell viability at low concentrations while sparing normal fibroblast cells .
    CompoundIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
    Compound A6.26 ± 0.3320.46 ± 8.63
    Compound B6.48 ± 0.1116.00 ± 9.38
  • Antimicrobial Activity : Related compounds were tested for their effectiveness against various bacterial strains. The presence of functional groups such as sulfonamides enhanced their antibacterial properties.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the methoxyethyl group and the dimethyl substitution on the benzamide ring. This synthetic pathway is crucial for optimizing the compound's biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide, and what critical parameters influence yield?

  • Methodology : Adapt coupling reactions used for analogous benzamide derivatives. For example, activate 3,5-dimethylbenzoic acid using carbodiimides (e.g., EDCl/HOBt) and react with the tetrahydroquinoline amine precursor under inert conditions. Optimize reaction time (1–24 hours), temperature (0–25°C), and stoichiometry (1:1.2 acid-to-amine ratio) to maximize yield . Monitor progress via TLC or LC-MS.

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic techniques?

  • Methodology :

  • X-ray crystallography : Grow single crystals in a solvent system (e.g., DCM/hexane). Collect data with a KappaCCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL97, targeting R < 0.04. Compare bond lengths and angles with similar tetrahydroquinoline derivatives (e.g., torsion angles in the tetrahydroquinoline ring) .
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxyethyl and dimethylbenzamide groups). Assign peaks via 2D experiments (COSY, HSQC).

Q. What analytical methods ensure purity and identity during synthesis?

  • Methodology :

  • HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • LC-MS : Confirm molecular ion ([M+H]+^+) and fragmentation pattern. Compare retention time with intermediates .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology : Screen against targets of structurally related compounds (e.g., nitric oxide synthase inhibitors or atherosclerosis pathways). Use in vitro enzyme inhibition assays (IC50_{50} determination) or cell-based models (e.g., endothelial dysfunction) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields or byproduct formation?

  • Methodology :

  • Byproduct analysis : Isolate impurities via column chromatography and characterize via NMR/MS to identify competing reactions (e.g., over-acylation).
  • Design of experiments (DoE) : Vary solvent polarity (DMF vs. THF), base (TEA vs. DIPEA), and coupling agents to identify optimal conditions .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cellular).
  • Solubility testing : Measure solubility in assay buffers (DMSO/PBS) to rule out false negatives due to precipitation .
  • Metabolic stability : Use liver microsomes to assess compound degradation during prolonged assays .

Q. What computational strategies predict binding modes and selectivity for this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Glide to dock into homology models of target proteins (e.g., nNOS). Validate with MM-GBSA binding energy calculations .
  • QSAR modeling : Train models on tetrahydroquinoline derivatives to correlate structural features (e.g., methoxyethyl chain length) with activity .

Q. What stability studies are critical for long-term storage and handling?

  • Methodology :

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC.
  • Storage recommendations : Store at –20°C under argon, based on stability trends in related benzamides .

Q. How can interdisciplinary approaches enhance research on this compound?

  • Methodology :

  • Structural biology : Co-crystallize with target proteins to elucidate binding interactions .
  • Medicinal chemistry : Synthesize analogs with modified substituents (e.g., fluoro or methoxy groups) to explore SAR .
  • Pharmacokinetics : Conduct rodent studies to assess bioavailability and brain penetration, leveraging prior data on tetrahydroquinoline scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.